molecular formula C4H8ClF2NO B8217454 (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride

Cat. No.: B8217454
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-DFWYDOINSA-N
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Description

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the preparation of the starting materials, the fluorination reaction, and the purification of the final product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions include difluorinated alcohols, amines, and substituted pyrrolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-fluoropyrrolidine: A similar compound with one fluorine atom, used in similar applications.

    (3S)-4,4-difluoropyrrolidine: Lacks the hydroxyl group but has similar chemical properties.

    (3S)-3-hydroxypyrrolidine: Contains a hydroxyl group but lacks fluorine atoms.

Uniqueness

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which enhances its chemical stability and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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